molecular formula C15H21NO5 B7111039 tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate

Cat. No.: B7111039
M. Wt: 295.33 g/mol
InChI Key: ISRCNZPSJWWCMF-LBPRGKRZSA-N
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Description

Tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate is a compound that features a tert-butyl ester group, a hydroxyphenyl group, and a methoxycarbonylamino group

Properties

IUPAC Name

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(16-14(19)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRCNZPSJWWCMF-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Additionally, protecting groups may be used to prevent unwanted side reactions during the synthesis process .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxycarbonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

Tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the methoxycarbonylamino group can participate in covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate include:

    Tert-butyl (2S)-3-(4-hydroxyphenyl)-2-amino propanoate: Lacks the methoxycarbonyl group.

    Tert-butyl (2S)-3-(4-methoxyphenyl)-2-(methoxycarbonylamino)propanoate: Has a methoxy group instead of a hydroxy group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the hydroxyphenyl and methoxycarbonylamino groups, which confer distinct reactivity and interaction profiles compared to similar compounds .

Disclaimer and Information on In-Vitro Research Products

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